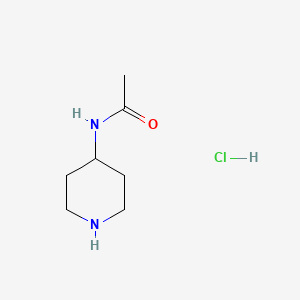
3-Aminopropanenitrile hydrochloride
Vue d'ensemble
Description
3-Aminopropanenitrile hydrochloride (3-APN-HCl) is an organic compound that is commonly used in laboratory experiments for various purposes. It is a white crystalline solid that is highly soluble in water and has a melting point of 156-158°C. 3-APN-HCl is a versatile compound that can be used for a variety of purposes, including synthesis, scientific research applications, and biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Labeled Compounds
3-Aminopropanenitrile hydrochloride is utilized in the synthesis of labeled compounds. In a study, various deuterated 3-amino-1-propanols were prepared from nitrile or ester precursors, which were then used to synthesize labeled cyclophosphamide and ifosfamide for mass spectrometry (MS) studies (Springer et al., 2007).
Surface Functionalization
This compound plays a role in surface functionalization. A study on aminosilanes, which are used to functionalize silica surfaces, found issues with the loss of covalently attached silane layers due to siloxane bond hydrolysis. The study sought to find conditions where hydrolytically stable amine-functionalized surfaces could be prepared, exploring different types of aminosilanes (Smith & Chen, 2008).
Reduction of Food Contaminants
In food safety research, 3-Aminopropanamide (a related compound) has been found to reduce acrylamide, a potential food contaminant, through Michael addition. The study found that the adduct formed had significantly reduced cytotoxicity compared to acrylamide (Wu et al., 2018).
Chemical Purification
This compound is used in the chemical purification of metallofullerenes, such as Gd3N@C88. A study demonstrated its use in a xylene solvent system, offering a green chemistry approach by eliminating chlorinated solvents (Thompson, Masri, & Stevenson, 2017).
Immunological Research
A series of 2-substituted 2-aminopropane-1,3-diols, possibly derived from compounds like this compound, was synthesized and evaluated for immunosuppressive effects in rat skin allografts (Kiuchi et al., 2000).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Aminopropanenitrile hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin. This inhibition can lead to conditions such as osteolathyrism and angiolathyrism when ingested in large quantities . The compound interacts with various biomolecules, including enzymes and proteins, affecting their function and stability.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting the normal cross-linking of collagen and elastin, leading to weakened connective tissues. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, resulting in conditions such as osteolathyrism and angiolathyrism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to lysyl oxidase and inhibiting its activity. This inhibition prevents the cross-linking of collagen and elastin, leading to weakened connective tissues. The compound’s interaction with lysyl oxidase involves binding to the enzyme’s active site, thereby blocking its catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can slowly polymerize if stored in the presence of air . Long-term exposure to the compound can lead to sustained inhibition of lysyl oxidase, resulting in prolonged effects on cellular function and connective tissue integrity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of lysyl oxidase, while higher doses can lead to significant inhibition and adverse effects such as osteolathyrism and angiolathyrism . Toxic effects are observed at high doses, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of collagen and elastin. It interacts with enzymes such as lysyl oxidase, affecting the metabolic flux and levels of metabolites involved in connective tissue formation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, particularly those rich in collagen and elastin .
Subcellular Localization
The subcellular localization of this compound is primarily in the extracellular matrix, where it exerts its inhibitory effects on lysyl oxidase. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-aminopropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHACJNMKTTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482130 | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646-03-7 | |
| Record name | Propanenitrile, 3-amino-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)




![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)